(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine
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Overview
Description
(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine: is a bidentate phosphine ligand commonly used in coordination chemistry and catalysis. This compound features two diphenylphosphino groups attached to a pyrrolidine ring, making it a versatile ligand for forming stable complexes with various metal ions. Its unique structure allows it to participate in a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine typically involves the reaction of pyrrolidine with diphenylphosphine chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The diphenylphosphino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various organometallic reagents.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
Chemistry: (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine is widely used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are employed in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: In biological research, this compound is used to study metal-ligand interactions and their effects on biological systems. It is also used in the development of metal-based drugs and diagnostic agents.
Medicine: The compound’s ability to form stable metal complexes makes it a valuable tool in medicinal chemistry for designing metal-based therapeutics and imaging agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity.
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine involves its ability to coordinate with metal ions through its phosphine groups. This coordination forms stable metal-ligand complexes that can participate in various catalytic cycles. The compound’s unique structure allows it to stabilize transition states and intermediates, thereby enhancing the efficiency of catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparison with Similar Compounds
1,2-bis(diphenylphosphino)ethane (dppe): A widely used bidentate phosphine ligand with a shorter carbon backbone.
1,3-bis(diphenylphosphino)propane (dppp): Another bidentate phosphine ligand with a longer carbon backbone.
1,4-bis(diphenylphosphino)butane (dppb): A bidentate phosphine ligand with an even longer carbon backbone.
Uniqueness: (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine is unique due to its pyrrolidine ring, which provides additional steric and electronic properties compared to other bidentate phosphine ligands. This uniqueness allows it to form more stable and selective metal-ligand complexes, making it a valuable ligand in various catalytic and coordination chemistry applications.
Properties
Molecular Formula |
C28H27NP2 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
(4-diphenylphosphanylpyrrolidin-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C28H27NP2/c1-5-13-23(14-6-1)30(24-15-7-2-8-16-24)27-21-29-22-28(27)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-29H,21-22H2 |
InChI Key |
YMRKZKDKJJCIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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